Isobutyramide

Beschreibung

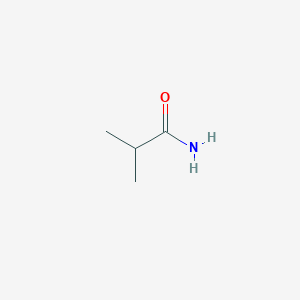

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKAJVHLWXSISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060340 | |

| Record name | Propanamide, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid, Powder; [Alfa Aesar MSDS] | |

| Record name | Glycerides, C16-18 and C18-unsatd. mono- and di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyramide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

563-83-7, 68424-61-3 | |

| Record name | Isobutyramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerides, C16-18 and C18-unsatd. mono- and di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerides, C16-18 and C18-unsatd. mono- and di- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82UOE7B38Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Isobutyramide

Abstract

Isobutyramide (2-methylpropanamide) is a vital chemical intermediate with significant applications in the pharmaceutical and specialty chemical industries.[1][2] Its role as a building block for active pharmaceutical ingredients (APIs), particularly in treatments for neurological disorders and cardiovascular diseases, underscores the importance of efficient and well-understood synthetic protocols.[1] This guide provides a comprehensive overview of the principal methodologies for this compound synthesis, delving into the underlying reaction mechanisms. We will explore classical routes, such as the ammonolysis of isobutyryl chloride and the hydrolysis of isobutyronitrile, alongside rearrangement reactions like the Beckmann and Hofmann rearrangements. Furthermore, this document presents detailed experimental protocols, comparative data on synthetic routes, and critical safety information, serving as a technical resource for researchers, chemists, and professionals in drug development.

Introduction: The Profile of this compound

This compound, a primary amide derivative of isobutyric acid, is a white crystalline solid at room temperature with a faint characteristic odor.[3] It exhibits slight solubility in water and polar organic solvents like ethanol.[3][4] Its utility is primarily as a precursor in more complex organic syntheses.[3] In the pharmaceutical sector, it is a key intermediate for synthesizing various drugs, including anticonvulsants and treatments for neurodegenerative diseases like Parkinson's and Alzheimer's.[1] Beyond pharmaceuticals, it is used to produce specialty polymers and surfactants.[3] this compound has also been investigated for its biological activity, including its ability to activate the transcription of specific genes, making it a compound of interest for treating conditions like beta-thalassemia and sickle cell disease.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₉NO | [3][4] |

| Molar Mass | 87.12 g/mol | [4][7] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 127-131 °C | [4][6] |

| Boiling Point | 216-220 °C | [4][6] |

| Density | 1.013 g/mL at 25 °C | [4][6] |

| CAS Number | 563-83-7 | [3][4] |

Synthetic Methodologies & Reaction Mechanisms

The synthesis of this compound can be approached through several distinct chemical pathways. The selection of a specific route is often dictated by factors such as starting material availability, desired purity, scalability, and reaction conditions.

Method 1: Ammonolysis of Isobutyryl Chloride

This is the most direct, common, and industrially significant method for producing this compound.[3][] The reaction involves the nucleophilic acyl substitution of isobutyryl chloride with ammonia.[9][10] It is an exothermic and often vigorous reaction that requires careful temperature control.[]

Overall Reaction: (CH₃)₂CHCOCl + 2 NH₃ → (CH₃)₂CHCONH₂ + NH₄Cl

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a two-step nucleophilic addition-elimination mechanism.[9]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia (a potent nucleophile) attacks the electrophilic carbonyl carbon of isobutyryl chloride. This breaks the carbon-oxygen pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable. It collapses by reforming the carbon-oxygen double bond, which concurrently expels the chloride ion, a good leaving group.

-

Acid-Base Reaction: The hydrogen chloride (HCl) generated in situ (or the protonated amine intermediate) immediately reacts with a second equivalent of excess ammonia to form ammonium chloride (NH₄Cl), a stable salt.[10] This acid-base step drives the reaction to completion.

Caption: Nucleophilic acyl substitution mechanism for this compound synthesis.

Causality and Insights: The use of at least two equivalents of ammonia is critical; one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct, preventing the protonation of the ammonia nucleophile.[9][10] The reaction is typically performed in a solvent and under cooling to manage its exothermic nature.[] For high-purity applications, non-aqueous solvents like toluene or xylene can be used, allowing the ammonium chloride byproduct to be removed by hot filtration.[11]

Method 2: Hydrolysis of Isobutyronitrile

The hydrolysis of nitriles to carboxamides is a classic transformation. This can be achieved under either acidic or basic conditions, though controlling the reaction to stop at the amide stage without further hydrolysis to the carboxylic acid can be challenging.

Overall Reaction: (CH₃)₂CHCN + H₂O → (CH₃)₂CHCONH₂

Mechanism (Acid-Catalyzed):

-

Protonation: The nitrile nitrogen is protonated by a strong acid (e.g., H₂SO₄), making the nitrile carbon significantly more electrophilic.

-

Nucleophilic Attack by Water: A water molecule attacks the activated nitrile carbon.

-

Deprotonation: The resulting oxonium ion is deprotonated to form an imidic acid tautomer.

-

Tautomerization: The imidic acid rapidly tautomerizes to the more stable amide form.

Caption: Acid-catalyzed hydrolysis of isobutyronitrile to this compound.

Causality and Insights: This method is useful if isobutyronitrile is a more readily available or cost-effective starting material than isobutyryl chloride. However, forcing conditions (high temperature, strong acid/base) can lead to the formation of isobutyric acid as an undesired byproduct, reducing the yield of the amide.

Method 3: Beckmann Rearrangement of Acetone Oxime

The Beckmann rearrangement is a fascinating reaction that converts an oxime into an amide under acidic conditions.[12] For this compound synthesis, the required starting material is acetone oxime.

Overall Reaction: (CH₃)₂C=NOH --(Acid Catalyst)--> (CH₃)₂CHCONH₂ (via rearrangement and hydrolysis)

Mechanism:

-

Protonation of Hydroxyl Group: The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid (e.g., sulfuric acid), converting it into a good leaving group (water).[13][14]

-

Concerted Rearrangement: A concerted 1,2-shift occurs where one of the alkyl groups (methyl in this case) migrates from the carbon to the nitrogen atom.[12][13] This migration happens anti-periplanar to the departing water molecule. The simultaneous departure of water results in the formation of a nitrilium ion intermediate.

-

Nucleophilic Attack by Water: The electrophilic carbon of the nitrilium ion is attacked by a water molecule.[12]

-

Deprotonation and Tautomerization: The resulting intermediate is deprotonated and then tautomerizes to yield the final stable amide product, this compound.[13]

Caption: Mechanism of the Beckmann rearrangement of acetone oxime.

Causality and Insights: While elegant, the Beckmann rearrangement is less common for the bulk synthesis of a simple amide like this compound compared to the acyl chloride route. Its primary industrial application is the synthesis of caprolactam (a cyclic amide) from cyclohexanone oxime, which is a precursor to Nylon 6.[12] The choice of acid catalyst is crucial for the reaction's success.[12]

Method 4: Hofmann Rearrangement (Conceptual Application)

The Hofmann rearrangement is a reaction that converts a primary amide into a primary amine with one fewer carbon atom.[15][16] Therefore, it is a method for the degradation of this compound, not its synthesis. However, understanding its mechanism is crucial for any chemist working with amides. The reaction proceeds through an isocyanate intermediate.[17][18]

Overall Reaction (Degradation of this compound): (CH₃)₂CHCONH₂ + Br₂ + 4 NaOH → (CH₃)₂CHNH₂ + Na₂CO₃ + 2 NaBr + 2 H₂O

Mechanism:

-

N-Bromination: The primary amide is treated with bromine in a basic solution (forming hypobromite in situ), which results in the formation of an N-bromoamide.[15][18]

-

Deprotonation: The base abstracts the remaining acidic proton from the nitrogen, forming an N-bromoamide anion.[15]

-

Rearrangement: The anion rearranges; the alkyl group (isopropyl) migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate intermediate.[18]

-

Hydrolysis: Under the aqueous basic conditions, the isocyanate is hydrolyzed to a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine (isopropylamine) and carbonate.[15][16]

Caption: Hofmann rearrangement mechanism for the degradation of this compound.

Method 5: Enzymatic Synthesis

Reflecting the principles of green chemistry, enzymatic methods for amide synthesis are gaining traction. Lipases, typically known for ester hydrolysis, can also catalyze the formation of amide bonds under specific conditions, such as in non-aqueous solvents to shift the equilibrium towards synthesis.[19][20]

Overall Reaction: (CH₃)₂CHCOOH + R-NH₂ --(Lipase)--> (CH₃)₂CHCONH-R + H₂O (Note: This shows N-substituted amide synthesis, a common enzymatic route. Synthesis of the primary amide is also feasible.)

Mechanism: The mechanism generally follows a Ping-Pong Bi-Bi model, similar to enzymatic esterification.[21]

-

Acyl-Enzyme Complex Formation: The carboxylic acid (isobutyric acid) binds to the active site of the lipase. A nucleophilic residue in the enzyme's active site (e.g., serine) attacks the carbonyl carbon, forming a tetrahedral intermediate which then releases water to form a covalent acyl-enzyme intermediate.

-

Nucleophilic Attack by Amine: The amine nucleophile enters the active site and attacks the carbonyl carbon of the acyl-enzyme complex.

-

Product Release: This forms a second tetrahedral intermediate, which collapses to release the amide product and regenerate the free enzyme.

Causality and Insights: Enzymatic synthesis offers high specificity and mild reaction conditions, avoiding harsh reagents and high temperatures.[19] However, challenges include enzyme cost, stability, and the need for careful optimization of parameters like solvent, temperature, and substrate ratios.[22][23]

Experimental Protocol: Synthesis from Isobutyryl Chloride

This protocol is adapted from the well-validated procedure published in Organic Syntheses, which has proven to be a reliable method for laboratory-scale preparation.[24][25]

Workflow Diagram:

Caption: Laboratory workflow for this compound synthesis via ammonolysis.

Step-by-Step Methodology:

-

Setup: In a 3-liter flask equipped with a mechanical stirrer and a dropping funnel, place 1.25 liters of cold, concentrated aqueous ammonia (approx. 28%). Surround the flask with an ice-salt bath to maintain a low temperature.[24]

-

Addition of Acyl Chloride: Add 318 g (3 moles) of isobutyryl chloride dropwise to the stirred ammonia solution. The rate of addition must be carefully controlled to ensure the reaction temperature does not exceed 15°C.[24][25] Vigorous evolution of white fumes (ammonium chloride) will be observed.

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional hour.[24]

-

Solvent Removal: Heat the flask with steam under reduced pressure to evaporate the reaction mixture to complete dryness. The resulting solid is a mixture of this compound and ammonium chloride.[24]

-

Extraction: Add 2 liters of dry ethyl acetate to the residue and boil for 10 minutes. Filter the hot solution quickly through a fluted filter paper to separate the soluble this compound from the insoluble ammonium chloride.[24]

-

Purification: Cool the combined ethyl acetate extracts to 0°C. The this compound will crystallize as white needles. Collect the crystals by filtration.[24] A second crop can be obtained by concentrating the filtrate.

-

Drying: Dry the combined crops of this compound in an oven at 70°C for 3 hours, followed by drying in a vacuum desiccator to remove any residual solvent.[24]

Table 2: Reagents and Conditions for Laboratory Synthesis

| Parameter | Value / Reagent | Moles | Reference |

| Starting Material | Isobutyryl Chloride | 3.0 | [24] |

| Reagent | Concentrated Aqueous Ammonia (~28%) | Excess | [24] |

| Solvent | Water (from ammonia soln.), Ethyl Acetate (for extraction) | - | [24] |

| Reaction Temperature | < 15°C | - | [24] |

| Typical Yield | 203–215 g (78–83%) | - | [24] |

Comparative Analysis of Synthetic Routes

Table 3: Summary of this compound Synthesis Methods

| Method | Starting Material(s) | Key Advantage(s) | Key Disadvantage(s) |

| Ammonolysis | Isobutyryl Chloride, Ammonia | High yield, direct, well-established, scalable.[11][24] | Vigorous reaction, requires temperature control.[] |

| Nitrile Hydrolysis | Isobutyronitrile, Water | Uses alternative feedstock. | Risk of over-hydrolysis to carboxylic acid, may require harsh conditions. |

| Beckmann Rearrangement | Acetone Oxime, Acid | Mechanistically elegant, forms C-N bond. | Less direct, more common for cyclic amides (lactams).[12] |

| Enzymatic Synthesis | Isobutyric Acid, Amine Source | Green chemistry, mild conditions, high specificity.[19] | Enzyme cost and stability, slower reaction rates. |

Safety, Handling, and Storage

Handling the chemicals involved in this compound synthesis requires strict adherence to safety protocols.

-

Isobutyryl Chloride: Is a corrosive and lachrymatory substance. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.

-

Concentrated Ammonia: Is corrosive and has a pungent, irritating odor. Avoid inhalation of vapors.[3]

-

This compound: Is considered to have low acute toxicity but may cause skin, eye, and respiratory irritation upon contact or inhalation of dust.[3][26] It is harmful if swallowed.[27]

Personal Protective Equipment (PPE): When performing these syntheses, the following PPE is mandatory:

-

Chemical-resistant gloves (e.g., nitrile).[3]

-

For handling concentrated ammonia or isobutyryl chloride, a respirator may be warranted based on a thorough risk assessment.[26]

Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[3][26]

Conclusion

The synthesis of this compound is a well-documented process with several viable routes available to the modern chemist. The ammonolysis of isobutyryl chloride remains the most practical and high-yielding method for both laboratory and industrial-scale production due to its efficiency and directness. Alternative methods, such as nitrile hydrolysis and the Beckmann rearrangement, offer valuable mechanistic insights and flexibility in starting material selection. The emergence of enzymatic routes points towards a future of more sustainable amide synthesis. A thorough understanding of the mechanisms, protocols, and safety requirements detailed in this guide is essential for any scientist or researcher aiming to produce or work with this important chemical intermediate.

References

-

Organic Syntheses. A. - Isobutyryl chloride - Organic Syntheses Procedure. [Link]

-

VMR.Biz. This compound Applications: Pharmaceuticals, Agrochemicals, and More. [Link]

-

Chemguide. the preparation of amides. [Link]

-

SynZeal. This compound (CAS 563-83-7): Applications in Pharmaceutical Manufacturing & Research. [Link]

- Google Patents.

-

Wikipedia. Beckmann rearrangement. [Link]

-

Chemistry LibreTexts. Making Amides from Acyl Chlorides. [Link]

-

Chemistry Steps. Beckmann Rearrangement. [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

ResearchGate. An improved method of amide synthesis using acyl chlorides | Request PDF. [Link]

-

Organic Syntheses. isobutyronitrile - Organic Syntheses Procedure. [Link]

-

Jinan Future chemical Co.,Ltd. This compound. [Link]

-

Cole-Parmer. Material Safety Data Sheet - this compound, 99%. [Link]

-

Master Organic Chemistry. Beckmann Rearrangement. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

Business Research Insights. This compound Market Size | Global Report [2025-2033]. [Link]

-

Wikipedia. Hofmann rearrangement. [Link]

-

SpringerLink. Efficient One-Stage Procedure of Beckmann Ketones Rearrangement in the Presence of Hydroxylamine. [Link]

-

Pharmaguideline. Beckmanns Rearrangement, Schmidt Rearrangement and Claisen-Schmidt Condensation. [Link]

-

PubMed. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. [Link]

-

ResearchGate. The effect of substrate ratio (methyl nicotinate : isobutylamine) on the enzymatic synthesis of nicotinamide derivatives in continuous-flow microreactors. [Link]

- CoLab. The Hofmann rearrangement.

-

NROChemistry. Hofmann Rearrangement: Mechanism & Examples. [Link]

-

Vantage Market Research. This compound Market Size Analysis Report 2025-2035. [Link]

-

Chemistry Steps. Hofmann Rearrangement. [Link]

-

IndustryARC. Global this compound Market Share, Size and Industry Growth Analysis 2022-2027. [Link]

-

Organic Syntheses. Isobutyric acid, α-benzoyl-, ethyl ester - Organic Syntheses Procedure. [Link]

-

ARKIVOC. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

-

PubChem - NIH. This compound | C4H9NO | CID 68424. [Link]

-

MDPI. Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System. [Link]

-

ResearchGate. Chemical structure of the azo initiators employed in the polymerization.... [Link]

-

PubMed. Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies. [Link]

-

PubMed. Kinetics of Enzymatic Synthesis of Cinnamyl Butyrate by Immobilized Lipase. [Link]

Sources

- 1. vmr.biz [vmr.biz]

- 2. vantagemarketresearch.com [vantagemarketresearch.com]

- 3. guidechem.com [guidechem.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. This compound | 563-83-7 [chemicalbook.com]

- 6. 异丁酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C4H9NO | CID 68424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. US5523485A - Preparation of high-purity this compound - Google Patents [patents.google.com]

- 12. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 13. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 14. Beckmanns Rearrangement, Schmidt Rearrangement and Claisen-Schmidt Condensation | Pharmaguideline [pharmaguideline.com]

- 15. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 16. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 17. The Hofmann rearrangement | CoLab [colab.ws]

- 18. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. Kinetics of Enzymatic Synthesis of Cinnamyl Butyrate by Immobilized Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. orgsyn.org [orgsyn.org]

- 26. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 27. echemi.com [echemi.com]

An In-depth Technical Guide to Isobutyramide: From Molecular Structure to Therapeutic Potential

This guide provides a comprehensive technical overview of isobutyramide (CAS No. 563-83-7), tailored for researchers, scientists, and professionals in drug development. It delves into the compound's core chemical identity, synthesis, applications, and safety protocols, grounding all information in authoritative scientific references.

Core Identity and Molecular Structure

This compound, systematically known as 2-methylpropanamide, is a simple branched-chain amide derived from isobutyric acid.[1] Its unique structure underpins its chemical behavior and utility as a versatile intermediate in organic and medicinal chemistry.

-

IUPAC Name: 2-methylpropanamide[4]

The molecular architecture consists of a central carbonyl carbon double-bonded to an oxygen atom and single-bonded to both an amino group (-NH₂) and an isopropyl group (-CH(CH₃)₂). This structure imparts specific polarity and hydrogen bonding capabilities, influencing its solubility and reactivity.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

A thorough understanding of this compound's physical and chemical properties is fundamental for its application in experimental and industrial settings. It typically presents as a white to off-white crystalline solid.[1]

| Property | Value | Source(s) |

| Molecular Weight | 87.12 g/mol | [3][6][7] |

| Melting Point | 127-131 °C | [3][6] |

| Boiling Point | 216-220 °C | [3][6] |

| Density | 1.013 g/mL at 25 °C | [3][6] |

| Water Solubility | Soluble | [3][6][8] |

| Appearance | White needle-like crystalline powder | [1][3] |

| Stability | Stable under normal temperatures and pressures. | [1][9] |

Synthesis Protocols

This compound is produced synthetically, as it does not occur in significant quantities naturally.[1] The primary industrial methods involve the amidation of isobutyric acid or its derivatives.

Laboratory-Scale Synthesis from Isobutyryl Chloride

A common and efficient laboratory method involves the reaction of isobutyryl chloride with concentrated ammonia.[1] The causality behind this choice is the high reactivity of the acyl chloride, which readily undergoes nucleophilic substitution with ammonia to form the stable amide bond.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, place a flask containing concentrated aqueous ammonia into an ice bath to manage the exothermic reaction.

-

Reagent Addition: Add isobutyryl chloride dropwise to the cold, vigorously stirred ammonia solution. The rate of addition must be controlled to maintain the reaction temperature below 15°C to minimize side reactions.[1]

-

Stirring: After the addition is complete, continue stirring the mixture for approximately one hour to ensure the reaction goes to completion.[1]

-

Isolation: The resulting mixture contains this compound and ammonium chloride. Evaporate the mixture to dryness under reduced pressure.[1]

-

Purification: Add ethyl acetate to the solid residue and boil for 10 minutes. The this compound will dissolve while the ammonium chloride remains largely insoluble. Filter the hot solution to remove the salt.[1]

-

Final Product: Cool the filtrate to crystallize the high-purity this compound. Collect the crystals by filtration and dry them under a vacuum.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound's utility extends across pharmaceuticals, agrochemicals, and specialty chemicals, primarily serving as a key building block or intermediate.[10][11][12]

Pharmaceutical Intermediate

The compound is a crucial intermediate in the synthesis of more complex Active Pharmaceutical Ingredients (APIs).[1][10][13] Its applications are notable in:

-

Neurological Disorders: It serves as a precursor in the synthesis of drugs for conditions like epilepsy and Parkinson's disease.[10]

-

Cardiovascular Medications: It is used in the creation of various cardiovascular drugs.[10][12]

Therapeutic Research: Sickle Cell Disease and β-Thalassemia

This compound has been investigated for its ability to activate the transcription of the human fetal γ-globin gene.[3][14] This mechanism is significant because increased production of fetal hemoglobin (HbF) can ameliorate the symptoms of β-globin disorders like sickle cell disease and β-thalassemia.[3][8] Although its development for these specific indications has been discontinued, it remains a valuable tool compound for studying gene expression and cellular differentiation.[3][15]

Biochemical and Industrial Applications

-

Protein Grafting: this compound is used in the chemical grafting of human serum albumin, which is a key step in creating sequentially assembled protein capsules for drug delivery systems.[3][13][14]

-

Chemical Reagents: It is employed as a reagent in various chemical syntheses and as an ionization reagent in chemical analysis.[13][15]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound to mitigate potential hazards.

-

Hazards: The compound is irritating to the eyes, respiratory system, and skin.[1] It is harmful if swallowed.[16] While not classified as a carcinogen by IARC or the EPA, prolonged exposure may lead to mild health effects.[1]

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, appropriate protective gloves, and a lab coat.[1][17] Work should be conducted in a well-ventilated area or fume hood.[9] An eyewash station and safety shower must be readily accessible.[1][9]

-

Handling: Avoid contact with skin and eyes, and prevent inhalation of dust or vapors.[1][9] Minimize dust generation during handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][9] Keep away from incompatible substances such as strong oxidizing agents, reducing agents, acids, and bases.[1][9]

Spectroscopic Characterization

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. While raw spectral data is extensive and found in specialized databases, the expected characteristics are summarized below.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the amine (-NH₂), methine (-CH), and methyl (-CH₃) protons, with characteristic splitting patterns and chemical shifts.[18]

-

¹³C NMR: The carbon NMR spectrum will display four unique signals for the carbonyl carbon, the methine carbon, and the two equivalent methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorptions corresponding to N-H stretching of the primary amide, a strong C=O (amide I band) stretch, and N-H bending (amide II band).[19][20]

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show the molecular ion peak (M⁺) at m/z = 87, along with characteristic fragmentation patterns resulting from the loss of amine or isopropyl groups.[20]

Conclusion

This compound (CAS No. 563-83-7) is more than a simple chemical compound; it is a versatile and valuable tool in the arsenal of chemists and drug development professionals. Its straightforward synthesis, well-defined properties, and role as a key intermediate in producing high-value pharmaceuticals underscore its industrial and scientific importance. A comprehensive understanding of its molecular structure, reactivity, and handling requirements is essential for leveraging its full potential safely and effectively in research and development.

References

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68424, this compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound, 563-83-7. Retrieved from [Link]

-

S.R.I. Organics. (n.d.). This compound Cas No 563-83-7 Manufacturer, Supplier, Hyderabad. Retrieved from [Link]

-

Vantage Market Research. (2024). This compound Applications: Pharmaceuticals, Agrochemicals, and More. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99%. Retrieved from [Link]

-

Jinan Future chemical Co.,Ltd. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Vantage Market Research. (2024). This compound Market Size Analysis Report 2025-2035. Retrieved from [Link]

-

KM Pharma Solution Private Limited. (n.d.). MSDS - this compound. Retrieved from [Link]

-

Vantage Market Research. (2024). This compound Market Growth & Trends: Key Drivers and Forecast for 2024 and Beyond. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 563-83-7 this compound C4H9NO. Retrieved from [Link]

-

PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). isobutyronitrile. Retrieved from [Link]

- Google Patents. (1996). US5523485A - Preparation of high-purity this compound.

-

IndustryARC. (n.d.). Global this compound Market Share, Size and Industry Growth Analysis 2022-2027. Retrieved from [Link]

-

NIST. (n.d.). This compound, N-isobutyl-. Retrieved from [Link]

-

NIST. (n.d.). CAS Reg. No. 15879-39-7. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | 563-83-7 [chemicalbook.com]

- 4. This compound | C4H9NO | CID 68424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. This compound, 563-83-7 [thegoodscentscompany.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. vmr.biz [vmr.biz]

- 11. Page loading... [wap.guidechem.com]

- 12. v-mr.biz [v-mr.biz]

- 13. vantagemarketresearch.com [vantagemarketresearch.com]

- 14. This compound Cas No 563-83-7 Manufacturer, Supplier, Hyderabad [prasannabiomolecules.in]

- 15. industryarc.com [industryarc.com]

- 16. echemi.com [echemi.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. This compound(563-83-7) 1H NMR spectrum [chemicalbook.com]

- 19. CAS Reg. No. 15879-39-7 [webbook.nist.gov]

- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]

Biological activity of isobutyramide in cellular models.

An In-Depth Technical Guide to the Biological Activity of Isobutyramide in Cellular Models

Executive Summary

This compound, a structural analog of the short-chain fatty acid butyrate, has emerged as a compound of significant interest in cellular biology and drug development. While often overshadowed by its more potent counterpart, this compound exhibits a distinct profile of biological activity, primarily characterized by its role as a weak histone deacetylase (HDAC) inhibitor. This activity underpins its capacity to modulate gene expression, inhibit cell proliferation, and induce cellular differentiation in various in vitro models. Notably, its improved pharmacokinetic properties, such as a longer in vivo half-life compared to butyrate, make it a compelling candidate for therapeutic development.[1] This guide provides an in-depth exploration of the known cellular effects of this compound, details robust methodologies for their investigation, and offers insights into the causal mechanisms driving these biological responses. It is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this molecule.

Introduction to this compound

This compound (2-methylpropanamide) is a simple amide derivative of isobutyric acid.[2] Its structural similarity to butyrate, a well-documented HDAC inhibitor, positions it within a class of molecules capable of epigenetic modulation.[3] The primary rationale for investigating this compound stems from the therapeutic limitations of butyrate, which is rapidly metabolized in vivo.[1] this compound offers an alternative with greater bioavailability, achieving and maintaining millimolar concentrations in plasma, a feat difficult to achieve with butyrate.[1] This guide will dissect the biological activities of this compound observed in cellular models, focusing on its mechanistic underpinnings and providing validated protocols for its study.

Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The primary mechanism through which this compound exerts its biological effects is the inhibition of histone deacetylase (HDAC) enzymes.[4]

2.1 The Role of HDACs in Gene Regulation

HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails.[5] This deacetylation increases the positive charge of histones, strengthening their interaction with negatively charged DNA. The result is a more condensed chromatin structure (heterochromatin), which is transcriptionally silent as it restricts the access of transcription factors to gene promoters.[5] Conversely, histone acetyltransferases (HATs) add acetyl groups, neutralizing the positive charge and creating a more relaxed chromatin state (euchromatin) that is permissive for gene transcription.[5] The balance between HAT and HDAC activity is thus a critical determinant of gene expression.[3]

2.2 this compound as an HDAC Inhibitor

As a butyrate analog, this compound functions as a competitive inhibitor of class I and II HDACs.[4][6] Studies have shown that it is a weaker inhibitor of HDAC activity compared to butyrate and other analogs like 4-phenylbutyrate.[4] Despite its lower potency, its ability to inhibit HDACs leads to an accumulation of acetylated histones (histone hyperacetylation), which subsequently alters the expression of a subset of genes, estimated to be around 2% of all mammalian genes.[3] This targeted gene modulation is the foundation for its observed anti-proliferative and differentiation-inducing effects.

References

- 1. This compound, an orally bioavailable butyrate analogue, stimulates fetal globin gene expression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discordant effects of butyrate analogues on erythroleukemia cell proliferation, differentiation and histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

Introduction: The Significance of Isobutyramide in Scientific Research

An In-depth Technical Guide to the Solubility of Isobutyramide in Organic Solvents

This compound (IUPAC name: 2-methylpropanamide) is a primary amide of significant interest in the pharmaceutical and chemical industries.[1][2] As a versatile chemical intermediate, it serves as a crucial building block in the synthesis of various Active Pharmaceutical Ingredients (APIs) and other complex organic molecules.[3][4] Its applications range from pharmaceutical manufacturing and cellular differentiation to its use in the development of treatments for conditions like β-thalassemia and sickle cell disease.[5][6] Given its central role, a thorough understanding of its physical and chemical properties is paramount for researchers, scientists, and drug development professionals.

Among these properties, solubility is a critical parameter that dictates the efficiency of reaction kinetics, purification processes such as crystallization, and the design of formulation strategies.[7] The choice of solvent can profoundly impact yield, purity, and the overall economic viability of a synthetic process. This guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, grounded in both empirical data and fundamental chemical principles.

Theoretical Framework: Understanding the Drivers of Amide Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[8][9] For this compound, its solubility profile is a direct consequence of the interplay between its polar amide functional group and its non-polar isobutyl group.

The amide group (-CONH₂) is highly polar due to the large dipole moment of the carbonyl group (C=O) and the ability of the N-H bonds to act as hydrogen bond donors. The oxygen atom, with its lone pairs of electrons, acts as a hydrogen bond acceptor.[10][11] This dual capability allows this compound to engage in strong hydrogen bonding with protic solvents (e.g., alcohols) and participate in dipole-dipole interactions with polar aprotic solvents (e.g., ketones, esters).[12][13]

Conversely, the branched isobutyl group, -(CH(CH₃)₂), is a non-polar hydrocarbon moiety. This part of the molecule contributes to van der Waals forces and favors interaction with non-polar solvents.[14] Therefore, the overall solubility of this compound in a given solvent is a balance between the hydrophilic nature of the amide head and the hydrophobic nature of the alkyl tail. In general, amides are less soluble than comparable amines and carboxylic acids but are more soluble than corresponding hydrocarbons.[10][12]

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Connect the jacketed vessel to the thermostatic water bath set to the desired temperature. Begin vigorous stirring using the magnetic stirrer.

-

Causality: Continuous agitation is essential to maximize the surface area of contact between the solute and solvent, facilitating the dissolution process and ensuring the system reaches solid-liquid equilibrium in a reasonable timeframe. A minimum of 12 hours is recommended to guarantee equilibrium is reached.

-

-

Settling: Cease stirring and allow the suspension to stand undisturbed for at least 2 hours at the constant experimental temperature.

-

Causality: This step allows the fine, undissolved solid particles to settle, preventing them from being drawn into the sample and artificially inflating the measured solubility.

-

-

Sampling: Carefully withdraw a sample of the clear supernatant (the liquid portion) using a syringe. The syringe should be pre-heated or pre-cooled to the experimental temperature to prevent precipitation or further dissolution during sampling. Attach a 0.45 µm filter to the syringe tip to remove any remaining microscopic particles.

-

Weighing (Wet Sample): Immediately transfer the filtered sample into a pre-weighed (tared) weighing bottle, seal it, and record the total mass (m_total) using an analytical balance.

-

Causality: Sealing the bottle minimizes solvent evaporation, which would lead to inaccurate mass measurement.

-

-

Solvent Evaporation: Place the unsealed weighing bottle in a drying oven set to a temperature that is sufficient to evaporate the solvent but well below the melting point of this compound (127-131 °C) to prevent its degradation or sublimation. [5]Dry until a constant mass is achieved.

-

Weighing (Dry Solute): Transfer the weighing bottle to a desiccator to cool to room temperature without absorbing atmospheric moisture. Once cooled, weigh the bottle containing the dry this compound residue. Record this final mass (m_solute).

-

Calculation:

-

Calculate the mass of the solvent: m_solvent = m_total - m_solute

-

Convert the mass of this compound (solute) and the solvent to moles (n_solute, n_solvent) using their respective molecular weights (this compound MW = 87.12 g/mol ). [1] * Calculate the mole fraction solubility (x₁): x₁ = n_solute / (n_solute + n_solvent)

-

-

Validation: Repeat the measurement at least three times for each temperature point to ensure reproducibility and calculate the standard deviation.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and industry. Its solubility is highest in polar solvents capable of strong hydrogen bonding or dipole-dipole interactions, such as ketones and alcohols, and generally increases with temperature. The provided quantitative data serves as a valuable resource for process optimization, while the detailed experimental protocol offers a reliable method for generating further solubility data. This guide equips researchers, scientists, and drug development professionals with the theoretical understanding and practical knowledge necessary to effectively utilize this compound in their work.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68424, this compound. Retrieved from [Link]

-

The Good Scents Company (n.d.). This compound, 563-83-7. Retrieved from [Link]

-

Cheméo (n.d.). This compound, N-isobutyl- - Chemical & Physical Properties. Retrieved from [Link]

-

Wu, K., et al. (2020). Solubility and solution thermodynamics of this compound in 15 pure solvents at temperatures from 273.15 to 324.75 K. Journal of Molecular Liquids, 311, 113294. (Semantic Scholar link used for abstract view: [Link])

-

Roche, V.F. (2005). Principles of Drug Action 1, Spring 2005, Amides. Creighton University School of Pharmacy and Health Professions. Retrieved from [Link]

-

Knowledge Centre (2025). CAS:563-83-7 Product Introduction of this compound. Retrieved from [Link]

-

Solubility of Things (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]

-

Jinan Future chemical Co.,Ltd (n.d.). This compound. Retrieved from [Link]

-

VMR.Biz (2024). This compound Applications: Pharmaceuticals, Agrochemicals, and More. Retrieved from [Link]

-

Science Ready (n.d.). Amides - Organic Chemistry. Retrieved from [Link]

-

Fiveable (n.d.). Amides | Organic Chemistry II Class Notes. Retrieved from [Link]

-

Wikipedia (n.d.). Amide. Retrieved from [Link]

-

University of Colorado Boulder (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts (2022). 15.14: Physical Properties of Amides. Retrieved from [Link]

-

Vantage Market Research (2024). This compound Market Size Analysis Report 2025-2035. Retrieved from [Link]

-

Vantage Market Research (2024). This compound Market Growth & Trends: Key Drivers and Forecast for 2024 and Beyond. Retrieved from [Link]

- University of Salahaddin-Erbil (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

TradeIndia (n.d.). This compound Cas No 563-83-7 Manufacturer, Supplier, Hyderabad. Retrieved from [Link]

-

Khan Academy (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

IndustryARC (n.d.). Global this compound Market Share, Size and Industry Growth Analysis 2022-2027. Retrieved from [Link]

-

Cengage Learning (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

University of Calgary (2023). Solubility of Organic Compounds. Retrieved from [Link]

Sources

- 1. This compound | C4H9NO | CID 68424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. vmr.biz [vmr.biz]

- 4. v-mr.biz [v-mr.biz]

- 5. This compound | 563-83-7 [chemicalbook.com]

- 6. vantagemarketresearch.com [vantagemarketresearch.com]

- 7. jecibiochem.com [jecibiochem.com]

- 8. chem.ws [chem.ws]

- 9. Khan Academy [khanacademy.org]

- 10. Amide - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. webhome.auburn.edu [webhome.auburn.edu]

- 13. fiveable.me [fiveable.me]

- 14. scienceready.com.au [scienceready.com.au]

Isobutyramide melting point and boiling point data.

An In-Depth Technical Guide to the Physicochemical Properties of Isobutyramide: Melting and Boiling Point Determination

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the melting and boiling points of this compound, a compound of significant interest in pharmaceutical manufacturing and cellular differentiation research.[1][2] It delves into the theoretical underpinnings and practical methodologies for the precise determination of these fundamental physical constants. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure data integrity and reproducibility.

Introduction to this compound

This compound, systematically known as 2-methylpropanamide, is a white, needle-like crystalline powder with the chemical formula C₄H₉NO.[1][2] It is a carboxamide that plays a crucial role in various biochemical and pharmaceutical applications. Notably, it is utilized in the chemical grafting of human serum albumin for the synthesis of protein capsules and is investigated for its role in the transcription of human gamma-globin and murine embryonic epsilon(y)-globin genes, making it relevant in the treatment of β-thalassemia and sickle cell disease.[1][2] Given its applications, the accurate characterization of its physicochemical properties, such as melting and boiling points, is paramount for quality control, process development, and regulatory compliance.

Physicochemical Data of this compound

The melting and boiling points are critical indicators of a compound's purity. For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase.[3] Conversely, the presence of impurities will generally cause a depression in the melting point and a broadening of the melting range.[4] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5][6]

| Property | Value | Source(s) |

| Melting Point | 127-131 °C | [1][7][8] |

| 126-130 °C | [9] | |

| 128.00 °C (at 760.00 mm Hg) | [10] | |

| Boiling Point | 216-220 °C | [1][7][8] |

| 218.00 °C (at 760.00 mm Hg) | [10] | |

| Appearance | White needle-like crystalline powder | [1][2] |

| Molecular Formula | C₄H₉NO | [7][9][11] |

| Molecular Weight | 87.12 g/mol | [7][11] |

| Solubility | Soluble in water. | [1][2][7] |

Note on Data Variability: The ranges observed in the literature for both melting and boiling points can be attributed to minor variations in purity levels and the experimental conditions under which the measurements were taken.

Experimental Determination of Melting Point

The determination of the melting point is a fundamental technique for the characterization and purity assessment of a solid organic compound. The capillary method is a widely accepted and reliable technique.

Principle and Causality

A small, finely powdered sample of the crystalline solid is heated slowly and uniformly. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow melting range (typically 0.5-2 °C) is indicative of a high degree of purity.[4] The presence of impurities disrupts the crystal lattice, requiring less energy to overcome the intermolecular forces, thus lowering and broadening the melting range.[3]

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Capillary Tube Loading:

-

Take a capillary tube sealed at one end.[3]

-

Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-3 mm.[12]

-

-

Melting Point Apparatus Setup:

-

Insert the loaded capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp or similar device).

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.[13]

-

-

Measurement:

-

Turn on the apparatus and set an initial rapid heating rate to quickly approach the expected melting point.

-

When the temperature is about 15-20 °C below the expected melting point of this compound (approx. 127 °C), reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.

-

Record the temperature (T₁) at which the first signs of melting are observed (the sample appears wet or shrinks).

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[12]

-

The melting point is reported as the range T₁ - T₂.

-

-

Self-Validation:

-

Perform the determination in triplicate to ensure reproducibility.

-

If a mixed melting point determination is required to confirm the identity of the substance, mix the sample with a known pure standard of this compound. If there is no depression or broadening of the melting point, the sample is likely identical to the standard.[4]

-

Visualization of Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

As this compound is a solid at room temperature, its boiling point is determined at a much higher temperature. The capillary method, often utilizing a Thiele tube or a similar heating block apparatus, is also suitable for determining the boiling point of small quantities of a liquid. Since this compound will be in a liquid state at temperatures approaching its boiling point, this method is applicable.

Principle and Causality

A small amount of the substance is heated in a fusion tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles. When the temperature exceeds the boiling point, the vapor of the substance fills the capillary tube. Upon cooling, the vapor pressure inside the capillary drops. The boiling point is the temperature at which the external atmospheric pressure equals the vapor pressure of the substance, and at this point, the liquid is drawn back into the capillary tube.[6]

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Place a small amount (a few milliliters) of this compound into a small test tube or fusion tube.[5] Since this compound is a solid, it will need to be melted first by gentle heating before proceeding with the boiling point determination setup.

-

-

Apparatus Setup:

-

Take a capillary tube and seal one end by heating it in a flame.[14][15]

-

Place the sealed capillary tube, open end down, into the fusion tube containing the molten this compound.[14]

-

Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.[6]

-

Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block heater).[14]

-

-

Measurement:

-

Heat the apparatus gently and slowly.[14]

-

Observe the inverted capillary tube. As the temperature increases, a stream of air bubbles will emerge from the open end of the capillary.[6]

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the air has been replaced by the vapor of the substance.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[6] Record this temperature.

-

-

Self-Validation:

-

Repeat the measurement to ensure the value is reproducible.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. The values reported in the literature are typically at standard atmospheric pressure (760 mm Hg).

-

Visualization of Boiling Point Determination Workflow

Caption: Workflow for Boiling Point Determination.

The Role of Purity and Purification Methods

The physical constants reported for this compound are contingent on its purity. Common methods for the purification of this compound include crystallization from solvents such as acetone, benzene, chloroform, ethyl acetate, or water.[1] Following crystallization, the compound should be thoroughly dried under a vacuum over a desiccant like phosphorus pentoxide (P₂O₅) or sulfuric acid (H₂SO₄).[1] Sublimation under vacuum is another effective purification technique.[1] The choice of purification method is critical as residual solvents or by-products from synthesis can significantly impact the melting and boiling points.

Conclusion

The accurate determination of the melting and boiling points of this compound is a critical aspect of its quality control and characterization in research and industrial settings. This guide has provided the established physicochemical data, detailed and validated experimental protocols, and the underlying scientific principles for these measurements. By adhering to these methodologies, researchers, scientists, and drug development professionals can ensure the generation of reliable and reproducible data, which is fundamental to scientific integrity and the advancement of applications involving this compound.

References

-

This compound - Jinan Future chemical Co.,Ltd. Jinan Future chemical Co.,Ltd. [Link]

-

Boiling Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Determination of Boiling Point of Organic Compounds - GeeksforGeeks. GeeksforGeeks. [Link]

-

DETERMINATION OF BOILING POINTS. Unknown Source. [Link]

-

This compound | C4H9NO | CID 68424 - PubChem. National Institutes of Health. [Link]

-

This compound, 563-83-7 - The Good Scents Company. The Good Scents Company. [Link]

-

experiment (1) determination of melting points. Unknown Source. [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. BYJU'S. [Link]

-

Determination of Melting Point. Clarion University. [Link]

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. BYJU'S. [Link]

-

Determination of Boiling Point (B.P):. Unknown Source. [Link]

-

Experiment 1: Melting-point Determinations. Athabasca University. [Link]

Sources

- 1. This compound CAS#: 563-83-7 [m.chemicalbook.com]

- 2. This compound | 563-83-7 [chemicalbook.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. athabascau.ca [athabascau.ca]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. 异丁酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. B21641.36 [thermofisher.com]

- 10. This compound, 563-83-7 [thegoodscentscompany.com]

- 11. This compound | C4H9NO | CID 68424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. byjus.com [byjus.com]

- 13. pennwest.edu [pennwest.edu]

- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

A Comprehensive Spectroscopic Analysis of Isobutyramide: An In-depth Technical Guide

Introduction

Isobutyramide (IUPAC name: 2-methylpropanamide; CAS No: 563-83-7) is a primary amide with the chemical formula C₄H₉NO.[1] As a simple yet versatile molecule, it serves as a valuable building block in organic synthesis and has been investigated for its role in cellular differentiation and as a potential therapeutic agent.[2] For researchers, scientists, and drug development professionals, the unambiguous identification and characterization of such molecules are paramount. Purity, identity, and structural integrity are the cornerstones of reliable and reproducible scientific outcomes.

This technical guide provides a comprehensive analysis of the core spectroscopic data of this compound. Moving beyond a simple presentation of spectra, this document, written from the perspective of an experienced application scientist, delves into the causality behind the data. We will explore not just what the spectral features are, but why they manifest in the way they do, providing a self-validating framework for the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure Overview

The structural integrity of this compound is confirmed through the convergence of data from multiple analytical techniques. Its simple, branched structure gives rise to a distinct and highly interpretable spectroscopic signature.

Caption: Chemical structure of this compound (2-methylpropanamide).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Theoretical Principles: Expertise in Action

¹H (Proton) and ¹³C NMR spectroscopy operate on the principle that atomic nuclei with non-zero spin behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field. The application of radiofrequency (RF) energy can cause these nuclei to "flip" from the lower energy alignment to the higher energy one. The precise energy (frequency) required for this transition is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as chemical shift (δ) . This sensitivity is the key to structure determination. Furthermore, the magnetic fields of neighboring nuclei can influence each other, causing splitting of NMR signals into multiple lines (spin-spin coupling ), which reveals direct bonding information.

Experimental Protocol: A Self-Validating System

A robust NMR protocol is essential for acquiring high-quality, reproducible data. The following represents a standard operating procedure for analyzing a solid sample like this compound.

-

Sample Preparation: Accurately weigh 5-20 mg of this compound.[3] The choice of solvent is critical; a deuterated solvent is used to avoid a large interfering signal from the solvent's own protons. For this compound, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are excellent choices due to their ability to dissolve the analyte and their well-characterized residual solvent peaks. Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean vial.[2]

-

Filtration: To ensure a homogeneous magnetic field across the sample (a process known as shimming), it is imperative to remove any particulate matter. Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2][4]

-

Instrument Setup: Insert the sample into the spectrometer's probe. The instrument is "locked" onto the deuterium signal of the solvent, which provides a stable reference frequency.

-

Shimming: The magnetic field is then shimmed, a process of adjusting currents in specialized coils to maximize the homogeneity of the magnetic field, resulting in sharp, well-resolved spectral lines.[1]

-

Acquisition: Standard ¹H and ¹³C spectra are acquired. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum of this compound is a classic example of how chemical shift, integration, and multiplicity work in concert to define a structure.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Observation |

| ~5.5-6.5 | Broad singlet | 2H | -NH₂ | Amide protons are often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace water. Their chemical shift is highly dependent on concentration and solvent. |

| ~2.42 | Septet (sp) | 1H | CH -(CH₃)₂ | This proton is adjacent to six equivalent protons on the two methyl groups. Following the n+1 rule (6+1=7), its signal is split into a septet.[5] |

| ~1.18 | Doublet (d) | 6H | CH-(CH₃ )₂ | These six protons are chemically equivalent. They are adjacent to a single proton on the methine carbon, so their signal is split into a doublet (1+1=2). The integration value of 6H is a key identifier. |

Data sourced from ChemicalBook.[2]

The spectrum elegantly displays the isopropyl group: a 6H doublet and a 1H septet are a hallmark signature of this moiety. The broad 2H signal is characteristic of a primary amide.

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Causality of Observation |

| 179.3 | C =O | The carbonyl carbon is highly deshielded due to the direct attachment of an electronegative oxygen atom and its sp² hybridization, resulting in a large downfield chemical shift.[6] |

| 34.3 | C H-(CH₃)₂ | This sp³ hybridized methine carbon appears in the typical aliphatic region. |

| 19.6 | CH-(C H₃)₂ | The two methyl carbons are chemically equivalent due to free rotation around the C-C bond and thus produce a single signal. They are the most shielded carbons in the molecule, appearing furthest upfield. |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

The presence of only three signals confirms the symmetry of the molecule: two equivalent methyl groups, one methine carbon, and one carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.

Theoretical Principles: Field-Proven Insights

The bonds between atoms are not rigid; they can be thought of as springs that stretch, bend, and vibrate. Each type of bond (e.g., C=O, N-H, C-H) has a characteristic vibrational frequency. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational modes. An IR spectrum plots the amount of transmitted light versus the wavenumber (cm⁻¹), providing a unique "fingerprint" of the molecule's functional groups.

Experimental Protocol: Ensuring Trustworthiness

For a solid sample like this compound, the KBr pellet method is a gold standard for transmission IR spectroscopy, ensuring a uniform and transparent medium for analysis.

-

Material Preparation: Use spectroscopy-grade potassium bromide (KBr), which is transparent to IR radiation. The KBr must be rigorously dried in an oven to remove absorbed water, as water has strong IR absorption bands that can obscure the sample spectrum.[7]

-

Sample Grinding: Add approximately 1-2 mg of this compound to ~200 mg of the dried KBr in an agate mortar.[8]

-

Mixing: Gently but thoroughly grind the mixture with a pestle. The goal is to uniformly disperse the fine sample particles throughout the KBr matrix. Over-grinding the KBr itself is not necessary.[9]

-

Pellet Formation: Transfer the mixture to a pellet-forming die. Place the die into a hydraulic press and apply pressure (typically 8-10 metric tons) for several minutes.[7] This causes the KBr to "cold-flow" and form a thin, transparent disc.

-

Analysis: Carefully remove the transparent pellet from the die and place it in the sample holder of the FT-IR spectrometer. A background spectrum (of a pure KBr pellet or empty beam) is collected first, and the sample spectrum is ratioed against it to produce the final absorbance or transmittance spectrum.

IR Spectral Data & Interpretation

The IR spectrum of this compound is dominated by features characteristic of a primary amide.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3354, 3179 | Primary Amide (-NH₂) | N-H Symmetric & Asymmetric Stretch | Strong |

| 2970, 2874 | Alkyl (C-H) | C-H Stretch | Medium-Strong |

| 1645 | Amide (-C=O) | C=O Stretch (Amide I Band) | Very Strong |

| 1410 | Amide (-NH₂) | N-H Bend (Amide II Band) | Strong |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

The presence of two distinct peaks in the N-H stretching region (~3354 and 3179 cm⁻¹) is definitive proof of a primary (-NH₂) amide. The exceptionally strong absorption at ~1645 cm⁻¹ is the Amide I band, one of the most characteristic absorptions in IR spectroscopy, corresponding to the C=O stretch. The N-H bending vibration, or Amide II band, is also clearly visible.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Theoretical Principles: Authoritative Grounding

In Electron Ionization (EI) mass spectrometry, the sample is first vaporized and then bombarded with a high-energy beam of electrons (typically 70 eV).[10] This process is energetic enough to knock an electron out of the molecule, forming a positively charged molecular ion (M⁺•). This molecular ion is often unstable and breaks apart into smaller, charged fragments and neutral radicals. The mass spectrometer separates these charged fragments based on their m/z ratio and detects them, generating a mass spectrum which is a plot of relative ion abundance versus m/z.

Experimental Protocol: A Validated Workflow

A typical EI-MS analysis, often coupled with Gas Chromatography (GC) for sample introduction, follows this workflow:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or ethyl acetate).

-

Introduction: The sample is injected into a Gas Chromatograph (GC). The GC separates the analyte from the solvent and any impurities based on their boiling points and interactions with a stationary phase in a long capillary column.[11]

-